molecular formula C16H23NO B1682978 Tolperisone CAS No. 728-88-1

Tolperisone

Cat. No. B1682978
CAS RN: 728-88-1
M. Wt: 245.36 g/mol
InChI Key: FSKFPVLPFLJRQB-UHFFFAOYSA-N
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Description

Tolperisone is a muscle relaxant used to relieve spasticity after stroke in adults . It is used for conditions like muscle spasm, severe back pain, and post-cerebral stroke spasticity . It works on the centers in the brain and spinal cord to relieve muscle stiffness or spasm without reduction in strength . This improves pain and movement of muscles .


Synthesis Analysis

Tolperisone Hydrochloride has been analyzed using a green potentiometric ion-selective electrode (ISE) in bulk and Pharmaceutical dosage forms . The study also discusses the formulation, development, and evaluation of Tolperisone hydrochloride film-coated tablets using wet granulation and compression technique .


Molecular Structure Analysis

The molecular structure of Tolperisone hydrochloride has been elucidated using 1D and 2D NMR techniques. The crystal of the racemate of the title compound, C16H23NO·HCl, belongs to space group P21/c with cell dimensions a = 12.476(6), b = 9.109(4), c = 13.759(7)Å, and β = 95.13(4)° .


Chemical Reactions Analysis

Tolperisone undergoes various chemical reactions, including hydroxylation and carbonyl reduction, mediated by cytochrome P450 (CYP) enzymes. These metabolic pathways are significant for its pharmacokinetics and pharmacodynamics, impacting its therapeutic efficacy and safety profile.


Physical And Chemical Properties Analysis

Tolperisone hydrochloride film-coated tablets were found to be acceptable with regard to their physical and chemical properties . The tablets showed uniformity in weight, thickness, and drug content . The friability values of the tablets were within the acceptable limits .

Safety And Hazards

Tolperisone can cause hypersensitivity reactions . Patients should avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . They should use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The European Medicines Agency has recommended restricting the use of Tolperisone . The benefits of Tolperisone outweighed its risks only in the treatment of adults with post-stroke spasticity and only when used as an oral formulation . Doctors should stop prescribing Tolperisone for any indication other than post-stroke spasticity in adults .

properties

IUPAC Name

2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKFPVLPFLJRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023686
Record name Tolperisone
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Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tolperisone

CAS RN

728-88-1
Record name (±)-Tolperisone
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Record name Tolperisone [INN:BAN]
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Record name Tolperisone
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Record name tolperisone
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Record name Tolperisone
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Record name Tolperisone
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Record name TOLPERISONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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